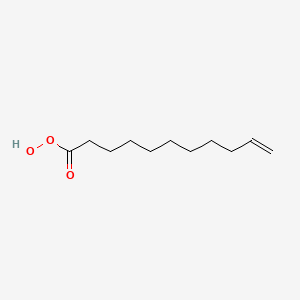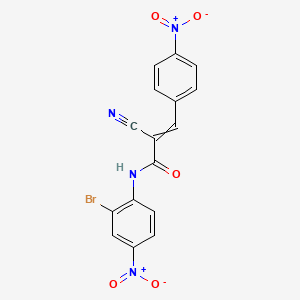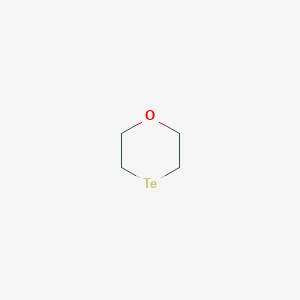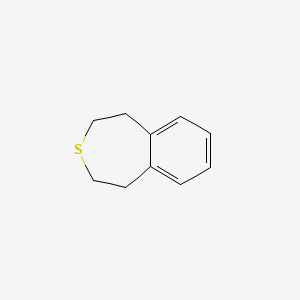![molecular formula C6H18OPbSi B14737266 Trimethyl[(trimethylplumbyl)oxy]silane CAS No. 6143-66-4](/img/structure/B14737266.png)
Trimethyl[(trimethylplumbyl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(trimethylplumbyl)oxy]silane is a chemical compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trimethylplumbyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(trimethylplumbyl)oxy]silane typically involves the reaction of trimethylplumbyl chloride with trimethylsilanol in the presence of a base. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(trimethylplumbyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane and plumbyl derivatives.
Substitution: The trimethylplumbyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and lead oxides, while reduction can produce simpler silanes and lead compounds.
Aplicaciones Científicas De Investigación
Trimethyl[(trimethylplumbyl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other silicon and lead-containing compounds.
Biology: The compound can be used in studies involving silicon-based biomolecules and their interactions.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Trimethyl[(trimethylplumbyl)oxy]silane exerts its effects involves the interaction of its silicon and lead atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the lead atom can interact with sulfur and nitrogen-containing compounds. These interactions can influence the reactivity and stability of the compound in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A compound with a similar silicon structure but different functional groups.
Trimethylplumbyl chloride: A lead-containing compound with a similar plumbyl structure.
Trimethylsilane: A simpler silane compound with only silicon and methyl groups.
Uniqueness
Trimethyl[(trimethylplumbyl)oxy]silane is unique due to the combination of silicon and lead atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
6143-66-4 |
|---|---|
Fórmula molecular |
C6H18OPbSi |
Peso molecular |
341 g/mol |
Nombre IUPAC |
trimethyl(trimethylplumbyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3CH3.Pb/c1-5(2,3)4;;;;/h1-3H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
HRLWCGMALYPGTO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Pb](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


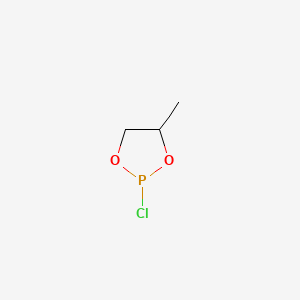
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
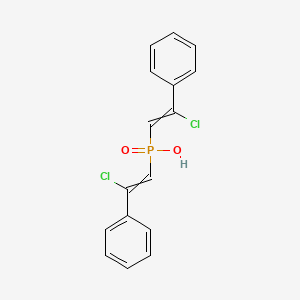
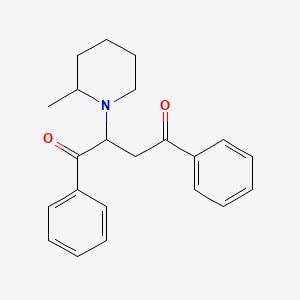
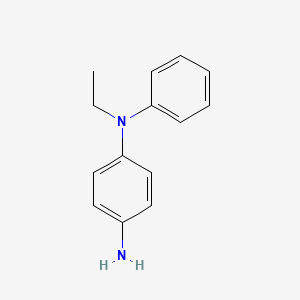
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
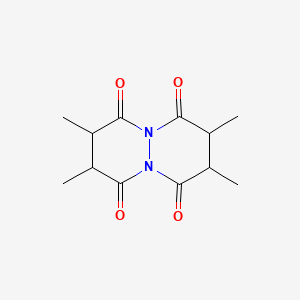
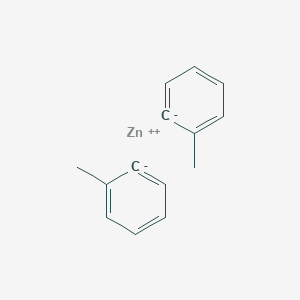
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
